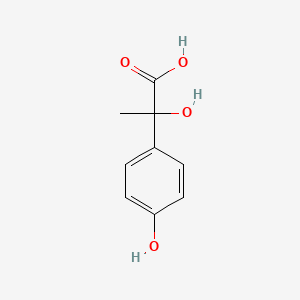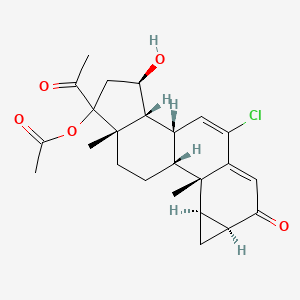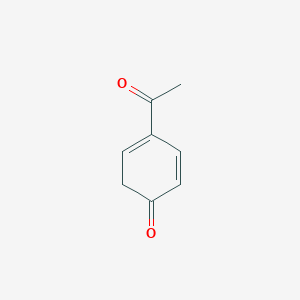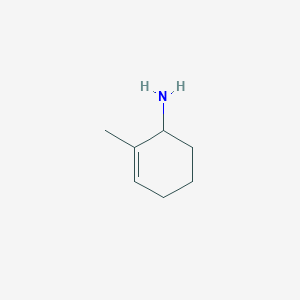
2,4-Dihydroxybenzil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxybenzil is an organic compound with the molecular formula C14H10O4 It is a derivative of benzil, featuring two hydroxyl groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzil can be synthesized through several methods. One common approach involves the oxidation of 2,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxybenzil undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, diols.
Substitution Products: Ethers, esters.
Applications De Recherche Scientifique
2,4-Dihydroxybenzil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties, making it a candidate for use in biological assays and studies.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties, including enzyme inhibition and DNA interaction.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4-dihydroxybenzil exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,4-dihydroxybenzil, known for its aldehyde functional group.
4,4’-Dihydroxybenzil: A similar compound with hydroxyl groups in different positions, used in different chemical applications.
2,4-Dihydroxybenzoic Acid: Another related compound with carboxyl groups, known for its use in pharmaceuticals and as a chemical intermediate.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a variety of chemical reactions
Propriétés
Numéro CAS |
87538-42-9 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H10O4/c15-10-6-7-11(12(16)8-10)14(18)13(17)9-4-2-1-3-5-9/h1-8,15-16H |
Clé InChI |
FSGIDHZYZQSXGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)


![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)

![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)

